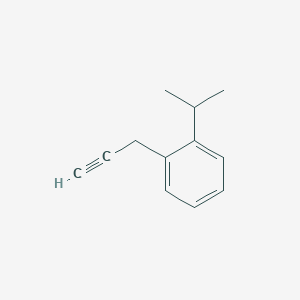
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene is an organic compound characterized by the presence of a benzene ring substituted with an isopropyl group and a propynyl group
Preparation Methods
The synthesis of 1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(1-Methylethyl)benzene. This intermediate can then undergo a Sonogashira coupling reaction with propyne in the presence of a palladium catalyst and a copper co-catalyst to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and minimizing costs through the use of efficient catalysts and reaction conditions.
Chemical Reactions Analysis
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the propynyl group to a propyl group.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and electrophiles such as halogens or nitronium ions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
1-(1-Methylethyl)-2-(2-propyn-1-yl)benzene can be compared with other similar compounds such as:
1-(1-Methylethyl)-2-(2-propen-1-yl)benzene: This compound has a propenyl group instead of a propynyl group, leading to different reactivity and applications.
1-(1-Methylethyl)-2-(2-butyn-1-yl)benzene: The presence of a butynyl group introduces additional carbon atoms, affecting the compound’s physical and chemical properties.
Properties
CAS No. |
73234-88-5 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-propan-2-yl-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C12H14/c1-4-7-11-8-5-6-9-12(11)10(2)3/h1,5-6,8-10H,7H2,2-3H3 |
InChI Key |
ZLGCSGFYJUWJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


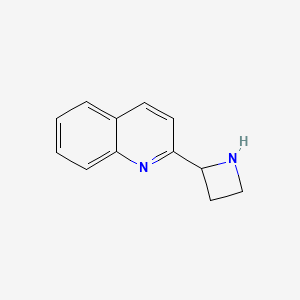
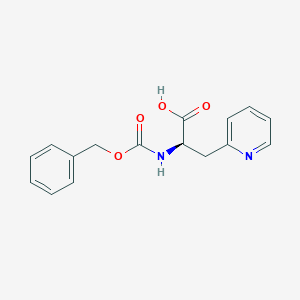
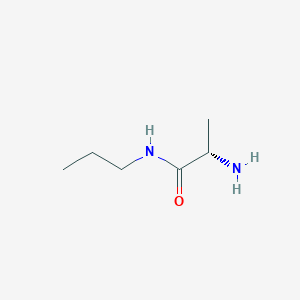
![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)
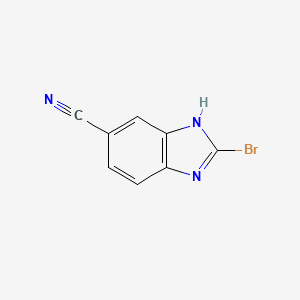
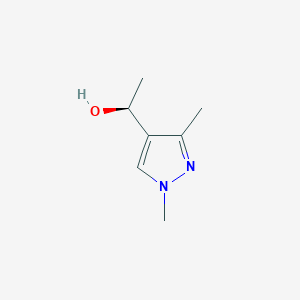
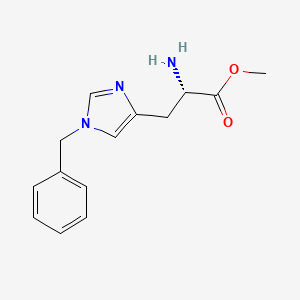
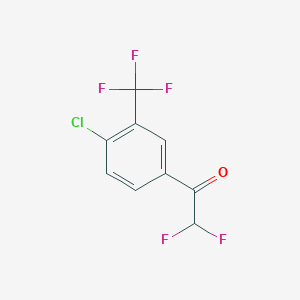
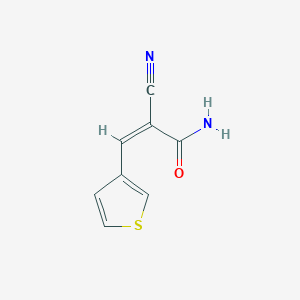
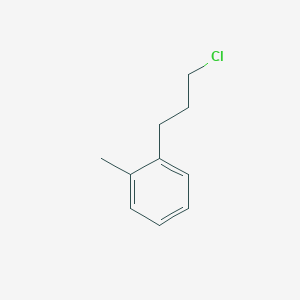
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
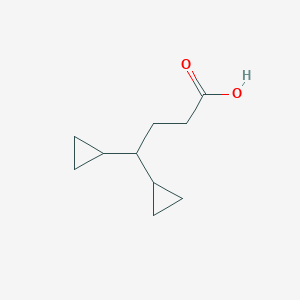
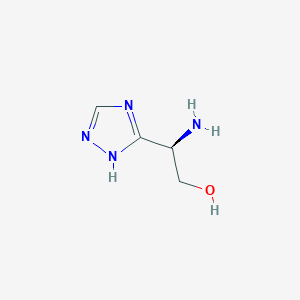
![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)
